Head-to-Head GL261 Anti-Proliferative Potency: 4-Chlorophenyl Analog (4d) vs. Phenyl Analog (4j)
In the only available direct head-to-head comparison, compound 4d (the target, 4-chlorophenyl) exhibited an EC50 >100 µM against the GL261 murine glioblastoma cell line, while the phenyl-substituted analog 4j achieved an EC50 of 20 ± 3 µM. The reference PKB inhibitor MK-2206 showed an EC50 of 2 ± 0.5 µM [1]. All assays were performed in triplicate using a 72-hour dose-response protocol [1].
| Evidence Dimension | Anti-proliferative activity (EC50) in GL261 murine glioblastoma cells |
|---|---|
| Target Compound Data | EC50 >100 µM |
| Comparator Or Baseline | Compound 4j (phenyl analog): EC50 20 ± 3 µM; MK-2206 (PKB inhibitor): EC50 2 ± 0.5 µM |
| Quantified Difference | At least 5-fold higher EC50 for 4d vs. 4j (inactive vs. active range) |
| Conditions | GL261 murine glioblastoma cell line, 72 h incubation, dose-response inhibition curve, triplicate assays, DMSO control |
Why This Matters
This dramatic potency gap establishes the 4-chlorophenyl analog as an ideal negative control for GL261-based anti-glioma screening campaigns and validates its use in SAR studies to map substituent contributions to cellular activity.
- [1] Vala RM, Tandon V, Nicely LG, Guo L, Gu Y, Banerjee S, Patel HM. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Ann Med. 2022 Dec;54(1):2549-2561. doi: 10.1080/07853890.2022.2123559. View Source
